1-[5-(3-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is an organic compound that features a furan ring substituted with a 3-chlorophenyl group and a methanamine group attached to a 4-methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine can be achieved through a multi-step process involving the following key steps:
Formation of the furan ring: The furan ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is treated with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the methanamine group: The methanamine group can be introduced via reductive amination, where the furan derivative is reacted with formaldehyde and a suitable amine under reducing conditions.
Introduction of the 4-methoxybenzyl moiety: This can be achieved through a nucleophilic substitution reaction, where the methanamine derivative is treated with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Furanones, hydroxy derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[5-(3-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and chlorophenyl group could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[5-(4-chlorophenyl)furan-2-yl]methanamine: Similar structure but lacks the 4-methoxybenzyl moiety.
1-[5-(3-chlorophenyl)furan-2-yl]-N-benzylmethanamine: Similar structure but lacks the methoxy group on the benzyl moiety.
Uniqueness
1-[5-(3-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is unique due to the presence of both the 3-chlorophenyl and 4-methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups could enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C19H18ClNO2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C19H18ClNO2/c1-22-17-7-5-14(6-8-17)12-21-13-18-9-10-19(23-18)15-3-2-4-16(20)11-15/h2-11,21H,12-13H2,1H3 |
InChI Key |
CHFZHMPWWFJIDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.